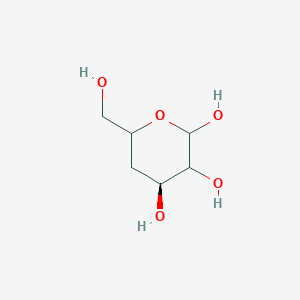![molecular formula C28H27F6N3O3S B12285471 N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a chiral reagent used in various chemical reactions. It is known for its high enantioselectivity and is often employed in asymmetric synthesis. The compound is derived from cinchona alkaloids and contains a sulfonamide group, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 6’-methoxycinchonan-9-ylamine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of enantiomerically enriched products. The sulfonamide group plays a crucial role in stabilizing transition states and intermediates during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)phenylthiourea
- N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)phenylurea
Uniqueness
Compared to similar compounds, N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide exhibits higher enantioselectivity and stability. Its unique structure, derived from cinchona alkaloids, provides distinct advantages in asymmetric synthesis, making it a valuable tool in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C28H27F6N3O3S |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H27F6N3O3S/c1-3-16-15-37-9-7-17(16)10-25(37)26(22-6-8-35-24-5-4-20(40-2)14-23(22)24)36-41(38,39)21-12-18(27(29,30)31)11-19(13-21)28(32,33)34/h3-6,8,11-14,16-17,25-26,36H,1,7,9-10,15H2,2H3 |
Clé InChI |
NOTPKKPGQYSWQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


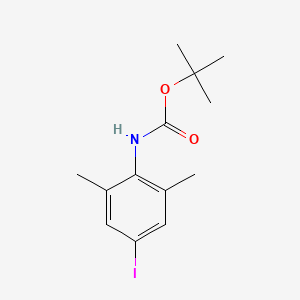
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
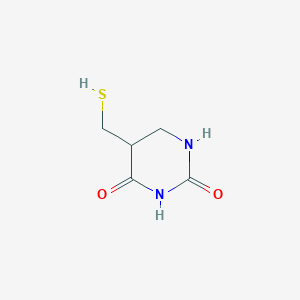
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
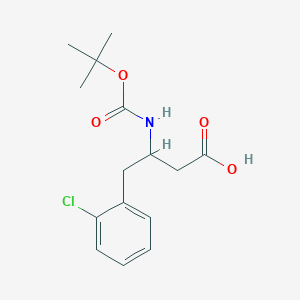
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
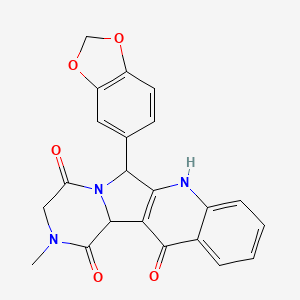

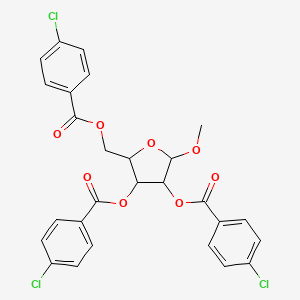
![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
